molecular formula C20H23ClN2O3S B11241112 1-[(3-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11241112
M. Wt: 406.9 g/mol
InChI Key: IMOYBQIUWVBBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a series of reactions, including cyclization and functional group modifications

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(3-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-7-9-19(10-8-15)22-20(24)17-5-3-11-23(13-17)27(25,26)14-16-4-2-6-18(21)12-16/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3,(H,22,24)

InChI Key

IMOYBQIUWVBBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.